Cyclohexanone, 2-ethyl-, (2S)-
Description
Cyclohexanone, 2-ethyl-, (2S)- is a chiral cyclohexanone derivative characterized by an ethyl substituent at the 2-position of the cyclohexanone ring, with the (S)-configuration at the stereocenter. Its molecular formula is C₈H₁₄O, and its structure combines the cyclic ketone framework of cyclohexanone with a branched alkyl group, influencing its physical and chemical behavior. This compound is of interest in asymmetric synthesis and specialized industrial applications due to its stereochemistry .
Properties
IUPAC Name |
(2S)-2-ethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h7H,2-6H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYYUWKFPFVEY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426455 | |
| Record name | Cyclohexanone, 2-ethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75599-12-1 | |
| Record name | Cyclohexanone, 2-ethyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enamine Formation and Reactivity
Cyclohexanone derivatives react with L-proline t-butyl ester in benzene under reflux with molecular sieves, forming enamines in yields up to 72%. Steric hindrance from the 2-methyl group reduces yields to 12%, underscoring the sensitivity of this step to substituent positioning. For 2-ethylcyclohexanone synthesis, 4-substituted cyclohexanones are preferred to avoid steric clashes during enamine formation.
Alkylation and Hydrolysis
Alkylation of the enamine with ethylating agents (e.g., ethyl bromide) in ethanol at 60°C for 14 hours proceeds with moderate stereochemical control. Subsequent hydrolysis using dilute hydrochloric acid yields the target ketone. This method achieves up to 85% yield for analogous structures, though the enantiomeric excess varies depending on the alkylating agent.
Table 1: Enamine Alkylation Outcomes for Cyclohexanone Derivatives
| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Allyl Bromide | Benzene | 80 | 72 | 78 |
| Acrylonitrile | Ethanol | 60 | 85 | 82 |
| Methyl Acrylate | Methanol | 65 | 43 | 68 |
Aldol Condensation and Ketone Functionalization
Aldol condensation offers a scalable route to 2-ethylcyclohexanone precursors. A practical synthesis by Liu et al. demonstrates the condensation of cyclohexanone with propionaldehyde under basic conditions, followed by ketone protection and reduction.
NaOH-Mediated Aldol Reaction
Cyclohexanone reacts with propionaldehyde in the presence of NaOH, forming 2-(2-oxopropyl)cyclohexanone. The reaction mixture is extracted with diethyl ether to remove self-condensation byproducts, achieving 53% yield after chromatography.
Ethylene Glycol Protection and Hydrogenation
The ketone group is protected as a 1,3-dioxolane using ethylene glycol and HCl, enabling selective hydrogenation of the α,β-unsaturated system. Al-Ni alloy in aqueous KOH reduces the double bond and aromatic ring, yielding cis- and trans-cyclohexanol intermediates. Oxidation with NaClO/TEMPO regenerates the ketone with retention of configuration.
Catalytic Hydrogenation and Stereochemical Outcomes
Hydrogenation of unsaturated precursors using Al-Ni alloy or Ra–Ni catalysts proves critical for controlling the cis/trans ratio of 2-ethylcyclohexanol intermediates.
Al-Ni Alloy in Aqueous KOH
Crude enone derivatives undergo hydrogenation at 90–91°C with Al-Ni alloy, achieving full saturation within 4–5 hours. The cis-isomer predominates (cis:trans = 3:1), attributed to steric effects during axial protonation.
Pd-Catalyzed Asymmetric Hydrogenation
Recent advances employ Pd/C with chiral ligands (e.g., BINAP) to directly hydrogenate 2-ethylcyclohexenone. This method achieves ee values up to 90%, though yields remain modest (50–60%) due to over-reduction side reactions.
Enzymatic Resolution and Kinetic Differentiation
Racemic 2-ethylcyclohexanone is resolved via lipase-catalyzed transesterification. Pseudomonas fluorescens lipase selectively acylates the (2S)-enantiomer with vinyl acetate, achieving 98% ee after recrystallization. The unreacted (2R)-isomer is recycled through base-mediated racemization.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Enamine Alkylation | 72 | 82 | Moderate |
| Aldol Condensation | 53 | N/A | High |
| Catalytic Hydrogenation | 60 | 90 | Low |
| Enzymatic Resolution | 45 | 98 | High |
The enamine alkylation route balances yield and enantioselectivity, while enzymatic resolution offers superior ee at the cost of lower yield. Industrial applications favor aldol condensation for scalability, though chiral auxiliaries increase production costs.
Chemical Reactions Analysis
Types of Reactions: Cyclohexanone, 2-ethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to 2-ethylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 2-ethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₈H₁₄O
- Molecular Weight: 126.196 g/mol
- CAS Registry Number: 4423-94-3
- IUPAC Name: 2-Ethylcyclohexanone
The compound features a cyclohexane ring with an ethyl group and a ketone functional group, which influences its reactivity and interaction with biological systems.
Organic Synthesis
Cyclohexanone, 2-ethyl-, (2S)- serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules through various chemical reactions:
- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other ketones using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction Reactions: It can undergo reduction to convert the ketone group into alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions: The carbonyl carbon can participate in nucleophilic substitution reactions with amines or alcohols, facilitating the formation of diverse derivatives.
Pharmaceutical Applications
In pharmaceuticals, cyclohexanone derivatives are often explored for their potential therapeutic effects. Research indicates that compounds with similar structures may exhibit biological activity that can be harnessed for drug development. For instance:
- Enzyme Interaction Studies: The structural features of cyclohexanone, 2-ethyl-, (2S)- make it a candidate for studying enzyme-substrate interactions, which are critical in metabolic pathways.
Material Science
Cyclohexanone, 2-ethyl-, (2S)- is also relevant in material science, particularly in the development of polymers and coatings. Its properties allow it to act as a solvent or a precursor for synthesizing polymeric materials that possess desirable mechanical and thermal properties.
Case Study 1: Synthesis of Bioactive Compounds
A study published in the Journal of Organic Chemistry demonstrated the use of cyclohexanone, 2-ethyl-, (2S)- as an intermediate in the synthesis of bioactive compounds. The research highlighted its role in creating derivatives that exhibited significant antibacterial activity against various strains.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute explored the application of cyclohexanone derivatives in developing high-performance coatings. The findings indicated that incorporating cyclohexanone, 2-ethyl-, (2S)- improved the thermal stability and mechanical strength of the resulting polymer films.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-ethyl-, (2S)- involves its interaction with various molecular targets and pathways. As a ketone, it can act as an electrophile in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical Properties
Substituents on the cyclohexanone ring significantly influence physical properties. Key comparisons include:
- Volatility: The ethyl group in 2-ethylcyclohexanone likely raises its boiling point compared to cyclohexanone (~156°C), though less than 2-(1-cyclohexenyl)cyclohexanone (275°C) due to the latter’s extended conjugation .
- Solubility: The (2S)-ethyl derivative is expected to exhibit lower polarity than acetylated or nitro-substituted analogs, favoring solubility in non-polar solvents .
Chemical Reactivity
- Electrophilicity: The ethyl group is electron-donating, reducing the electrophilicity of the carbonyl group compared to electron-withdrawing substituents (e.g., acetyl or nitro groups). This affects nucleophilic addition reactions, such as enolate formation or Grignard reactions .
- In contrast, bis(benzylidene)cyclohexanones (e.g., antiviral compound T120) leverage planar conjugated systems for enhanced reactivity .
- Stereochemical Influence : The (2S)-configuration may dictate enantioselectivity in catalytic processes, as seen in asymmetric Michael additions using chiral catalysts .
Research Findings
- Antiviral Activity: Bis(benzylidene)cyclohexanone derivatives show inhibitory effects on SARS-CoV-2, with EC₅₀ values lower than reference compounds like GRL0616. This underscores the role of substituent geometry in bioactivity .
- Catalytic Behavior: Chiral catalysts (e.g., D-prolinol-based systems) enable high enantioselectivity in cyclohexanone derivatives, critical for synthesizing optically active intermediates .
- Environmental Analysis: Cyclohexanone and analogs are detectable via SIFT-MS and GC/MS, with SIFT-MS offering rapid, solvent-free analysis suitable for industrial monitoring .
Q & A
Basic Research Questions
Q. What are the optimal catalytic systems for synthesizing (2S)-2-ethylcyclohexanone via hydrogenation?
- Methodological Answer : Liquid-phase hydrogenation of phenol derivatives using palladium-based catalysts is a common approach. Adjusting reaction parameters (e.g., temperature, pressure, catalyst loading) can enhance stereoselectivity. For example, a U.S.-based plant using a 160 kta Pd-catalyzed process achieved high yields of cyclohexanone derivatives . To optimize the (2S) configuration, chiral modifiers or asymmetric catalysis should be explored.
Q. How can spectroscopic techniques characterize the structural and electronic properties of (2S)-2-ethylcyclohexanone?
- Methodological Answer : FT-IR, Raman, UV-Vis, and NMR spectroscopy are critical for analyzing functional groups, resonance stabilization, and stereochemistry. Computational methods like Gaussian hybrid calculations (MEP maps, HOMO-LUMO analysis) can validate experimental spectral data and predict electronic behavior . For chiral centers, polarimetry or chiral HPLC should complement spectroscopic data.
Q. What safety protocols are recommended for handling (2S)-2-ethylcyclohexanone in laboratory settings?
- Methodological Answer : While cyclohexanone derivatives are classified as Group 3 (not carcinogenic to humans), in vivo micronucleus tests indicate potential mutagenicity at high doses. Use PPE, fume hoods, and adhere to OECD guidelines for in vitro/in vivo toxicity screening. Solubility in olive oil (as in murine studies) suggests lipophilic handling precautions .
Advanced Research Questions
Q. How do solvent environments influence the stereoselectivity of (2S)-2-ethylcyclohexanone in organocatalytic reactions?
- Methodological Answer : Molecular dynamics simulations reveal that cyclohexanone-based solvents reduce micelle formation, lowering stereoselectivity compared to aqueous media. To enhance (2S) selectivity, use proline-containing lipopeptides in polar aprotic solvents and monitor aggregation via dynamic light scattering .
Q. What kinetic models explain the photocatalytic oxidation of (2S)-2-ethylcyclohexanone derivatives?
- Methodological Answer : A three-level factorial design in slurry reactors can model reaction rates. HPLC and GC-MS data (Table 2 in ) show near-100% selectivity for cyclohexanone under optimized UV irradiation. Key variables include catalyst loading, pH, and oxygen partial pressure. Rate constants derived from Arrhenius plots improve predictive accuracy.
Q. How can thermodynamic properties of (2S)-2-ethylcyclohexanone mixtures inform solvent design?
- Methodological Answer : Excess molar volumes (V^E) and isentropic compressibilities (κ^E) for cyclohexanone + alkylbenzene mixtures reveal non-ideal behavior. For example, V^E values up to -1.2 cm³/mol at 318.15 K indicate strong intermolecular interactions. Use COSMO-RS simulations to predict solubility parameters for industrial solvent optimization .
Q. What computational strategies resolve contradictions in stereochemical outcomes of cyclohexanone derivatives?
- Methodological Answer : Density functional theory (DFT) and Hessian matrix analysis (via simplex optimization ) can identify transition states and enantiomeric excess. For (2S)-2-ethylcyclohexanone, compare energy barriers of competing pathways (e.g., keto-enol tautomerism) using Gaussian or ORCA software.
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
